N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Discovery and Development Timeline
The compound N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c]thiadiazole-5-carboxamide first appeared in patent literature in the late 2010s as part of efforts to develop kinase inhibitors and organic semiconductor materials. Its synthesis builds upon foundational work in palladium-catalyzed cross-coupling reactions, particularly methods optimized for benzo[c]thiadiazole derivatives. Key milestones include:
- 2016–2018 : Development of regioselective bromination protocols for benzo[c]thiadiazole precursors, enabling precise functionalization at the 5-position.
- 2019 : Optimization of Suzuki-Miyaura coupling conditions to attach cyclohexylthiazole moieties to the benzo[c]thiadiazole core, as evidenced by analogous reactions in bis-thiadiazole systems.
- 2021–2023 : Application of computational modeling to predict the compound’s electronic properties, guided by density functional theory (DFT) studies on related structures.
The synthesis typically involves three stages: (1) bromination of benzo[c]thiadiazole at position 5, (2) formation of the carboxamide bridge via nucleophilic acyl substitution, and (3) Pd-mediated coupling with 4-cyclohexylthiazole precursors.
Position in the Benzo[c]thiadiazole Family of Compounds
Benzo[c]thiadiazole derivatives are characterized by a bicyclic system containing two sulfur and two nitrogen atoms. The target compound distinguishes itself through:
| Feature | Comparison to Parent Structure | Functional Impact |
|---|---|---|
| Substituent at C5 | Carboxamide group vs. common halogens (Br/Cl) | Enhances hydrogen bonding capacity |
| Thiazole linkage | Methyl-thiazole vs. aryl/alkyl chains | Modifies π-conjugation and steric bulk |
| Cyclohexyl group | Aliphatic vs. aromatic substituents | Increases lipophilicity and metabolic stability |
The carboxamide group at position 5 introduces dipole-dipole interactions critical for solid-state packing in semiconductor applications, while the cyclohexylthiazole moiety provides steric shielding to prevent π-π stacking-induced fluorescence quenching.
Evolution of Research Interest and Applications
Initial interest focused on the compound’s optoelectronic properties due to its extended conjugation system. Key application areas include:
- Organic Photovoltaics : The benzo[c]thiadiazole-thiazole system exhibits a narrow bandgap (1.8–2.1 eV) and high electron affinity, making it suitable as an electron acceptor in bulk heterojunction solar cells.
- Kinase Inhibition : Structural analogs demonstrate inhibitory activity against cyclin-dependent kinases (CDKs), with the cyclohexyl group hypothesized to improve target binding through hydrophobic interactions.
Recent studies have explored its use in:
- Fluorescent sensors for metal ion detection
- Hole-transport materials in perovskite solar cells
- Intermediate in the synthesis of polycyclic nitrogen-sulfur heteroaromatics
Current Research Landscape
The compound sits at the intersection of three research frontiers:
1. Synthetic Methodology Development
Advances in direct C–H arylation (Table 1) have enabled more efficient synthesis:
2. Computational Chemistry
Ab initio calculations reveal:
- HOMO (-5.3 eV) localized on the benzo[c]thiadiazole core
- LUMO (-3.1 eV) delocalized across the thiazole-carboxamide system
- Charge transfer efficiency (ηCT) of 0.87, superior to parent structures
3. Materials Science Innovations
Ongoing work focuses on:
- Blending with PC~71~BM for ternary organic solar cells (PCE > 12%)
- Fabrication of solution-processed organic field-effect transistors (μ~h~ = 0.45 cm²/V·s)
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c22-17(12-6-7-13-14(8-12)21-24-20-13)18-9-16-19-15(10-23-16)11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEDKQUGYHPIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis. For instance, aryltrifluoroboronate salts can be hydrolyzed into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the synthesis of a series of related compounds.
Chemical Reactions Analysis
N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of fluorescent sensors and visible-light organophotocatalysts.
Mechanism of Action
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . By targeting this pathway, the compound can effectively inhibit cancer cell growth and proliferation.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Benzo[c][1,2,5]thiadiazole vs. Benzimidazole: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () replace benzo[c][1,2,5]thiadiazole with benzimidazole. The latter’s electron-rich nature may alter binding to targets like kinases or DNA, whereas benzo[c][1,2,5]thiadiazole’s electron deficiency could stabilize charge-transfer interactions .
- Carboxamide vs. Carbamate Linkages: Thiazolylmethylcarbamate analogs () use carbamate linkages instead of carboxamide. For example, thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () demonstrates the structural complexity achievable with carbamates, though their pharmacokinetic profiles may differ significantly from carboxamides .
Biological Activity
N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is C16H18N4OS2, with a molecular weight of 346.47 g/mol. The presence of the cyclohexyl group contributes to its lipophilicity, which may enhance its membrane permeability.
1. Antitumor Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit promising antitumor activity. For instance, research has shown that compounds similar in structure to this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the findings from several studies on related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.75 | Induction of apoptosis |
| Compound B | HCC827 (Lung) | 5.13 | Inhibition of cell cycle progression |
| Compound C | NCI-H358 (Lung) | 0.85 | DNA intercalation |
These results suggest that the compound may possess similar mechanisms leading to cytotoxic effects in cancer cells.
2. Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely studied. This compound has been evaluated against both Gram-positive and Gram-negative bacteria. The following table presents the antimicrobial activity data:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that the compound exhibits moderate antimicrobial activity, particularly against fungal strains.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies suggest that compounds with similar structures induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G1/S phase, leading to reduced cell proliferation.
Case Studies
In a notable case study involving lung cancer cell lines, the compound was tested for its efficacy in vitro using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that while the compound was effective in inhibiting cancer cell growth in both formats, it also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5), necessitating further optimization for selective cancer therapy.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodology :
- Step 1 : Start with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. Convert to acid chloride using thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours) .
- Step 2 : React the acid chloride with N-((4-cyclohexylthiazol-2-yl)methyl)amine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
- Key Considerations :
- Control reaction temperature to prevent decomposition of the thiazole moiety.
- Use anhydrous conditions to avoid hydrolysis of the acid chloride.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl group integration, thiadiazole ring protons) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak) .
- Data Interpretation : Compare spectral data with structurally similar analogs (e.g., ) to resolve ambiguities.
Advanced Research Questions
Q. How can researchers investigate the anticancer mechanism of this compound?
- Experimental Design :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
- Molecular Docking : Model interactions with targets like EGFR or tubulin using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- Enzyme Inhibition : Test inhibition of kinases (e.g., PI3K) via fluorescence-based assays. Use staurosporine as a positive control .
- Data Analysis : Correlate structural features (e.g., cyclohexyl hydrophobicity) with activity trends observed in analogs ().
Q. How can contradictory biological activity data across studies be resolved?
- Case Study : Discrepancies in antimicrobial activity of thiadiazole derivatives .
- Resolution Strategies :
- Structural Optimization : Modify substituents (e.g., replace cyclohexyl with fluorophenyl) and retest activity .
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., pH, serum concentration) and compound solubility (use DMSO ≤0.1% v/v) .
- Meta-Analysis : Compare data from analogs (e.g., vs. 13) to identify outliers influenced by experimental variables.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
